Potential NK-3 Receptor Antagonism: A Differentiated CNS Profile Inferred from Patent SAR
This compound is covered by a broad patent class (substituted quinoline-4-carboxylic acid hydrazides) claimed for use in treating diseases mediated by neurokinin-2 and/or neurokinin-3 (NK-3) receptors [1]. While specific IC50 data for this exact compound is not reported, the patent's SAR suggests that an indol-3-yl substituent at the R1 position of the quinoline core is a preferred embodiment for activity. This differentiates it from analogs with, for example, simpler phenyl or benzofuran groups, which may not optimally engage the NK-3 receptor binding pocket. The presence of the indole NH and the specific quinoline-4-carbohydrazide linkage are key structural features for this potential mechanism of action, which is distinct from other quinoline hybrids like the PDE4 inhibitors or antimicrobial DNA-gyrase inhibitors [2].
| Evidence Dimension | NK-3 receptor antagonism potential |
|---|---|
| Target Compound Data | Not reported; activity inferred from inclusion in patent claims for NK-3 antagonists. |
| Comparator Or Baseline | Other substituted quinoline-4-carboxylic acid hydrazides with different R1 groups (e.g., phenyl, furanyl). |
| Quantified Difference | Not quantifiable from available data. |
| Conditions | Inferred from patent claims for treatment of NK-2/NK-3 mediated disorders. |
Why This Matters
This provides a differentiated, CNS-focused research application that is not suggested by other quinoline-indole hybrids, guiding procurement for neuropharmacology studies.
- [1] Carling, W. R., et al. (2005). Quinoline Derivatives as Neurokinin Receptor Antagonists. U.S. Patent Application No. 20080096885. View Source
- [2] Kumar, K. S., et al. (2012). Novel 2-(1H-indol-3-yl)quinoline derivatives synthesized via AlCl3-mediated C–C bond forming reaction have been identified as a new class of PDE4 inhibitors. *Bioorganic & Medicinal Chemistry*, 20(7), 2199-2207. View Source
